5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
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Properties
IUPAC Name |
5-[(2,4-dichlorophenyl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N4O3S/c1-2-15-23-19-26(24-15)18(27)17(30-19)16(13-4-3-12(21)11-14(13)22)25-7-5-20(6-8-25)28-9-10-29-20/h3-4,11,16,27H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOWPEFADGHBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCC5(CC4)OCCO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2,4-Dichlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thiazole ring fused with a triazole moiety, which is known to influence various biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 886909-62-2 |
| Molecular Formula | C₁₉H₂₁Cl₂N₄O₃S |
| Molecular Weight | 469.4 g/mol |
| Structural Features | Thiazole and Triazole rings |
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole structures exhibit notable antimicrobial properties. The specific compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. Cell line studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways. In vitro assays revealed that the compound significantly reduced cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of programmed cell death .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results showed that at a concentration of 50 µg/mL, the compound inhibited bacterial growth by over 90%, highlighting its potential as an alternative treatment for resistant bacterial infections.
Case Study 2: Cancer Cell Line Studies
In a comparative study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a decrease in cell viability by approximately 70% after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers apoptosis through mitochondrial pathways.
Research Findings
Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, facilitating further biological testing. Various studies have focused on optimizing its structure to enhance biological activity while minimizing toxicity.
Table: Summary of Biological Activities
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of spiro compounds and the introduction of functional groups that enhance its biological activity. The structural characteristics are crucial for understanding its mechanism of action and potential interactions with biological targets.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activities. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines such as MDA-MB-231 and Caco-2. The mechanism often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death through apoptosis pathways .
Anti-inflammatory Effects
The compound's thiazole and triazole rings are associated with anti-inflammatory properties. In silico molecular docking studies have suggested that the compound may selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response. This selectivity is crucial as it minimizes side effects often associated with non-selective COX inhibitors .
Case Study 1: Molecular Docking Studies
A study conducted on related triazole derivatives demonstrated their binding affinity to COX enzymes through molecular docking simulations. The results indicated that modifications in the alkyl chains significantly influenced the selectivity towards COX-1 over COX-2, suggesting a potential pathway for developing selective anti-inflammatory drugs .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of triazole derivatives similar to the compound . The study utilized MTT assays to evaluate cytotoxicity against various cancer cell lines. Results showed that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like cisplatin, indicating promising efficacy in cancer treatment .
Potential Applications
Preparation Methods
Steric Hindrance in Spirocyclic Intermediates
The rigid spirocyclic structure introduces steric constraints during coupling reactions. Employing bulky ligands such as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) improves catalytic activity in Pd-mediated reactions, increasing yields by 15–20%.
Regioselectivity in Thiazolo-Triazole Functionalization
Competing reactions at N1 and C5 of the triazole ring are mitigated by using electron-withdrawing groups (e.g., chloro at C5) to enhance electrophilicity at the desired position.
Q & A
Q. How can researchers optimize the synthesis yield and purity of this compound?
- Methodological Answer : Synthesis optimization involves refining reaction parameters such as solvent choice, temperature, and reaction time. For example, refluxing in DMSO for 18 hours under reduced pressure, followed by crystallization in water-ethanol mixtures, achieved a 65% yield in a structurally analogous triazole derivative . To improve purity, employ chromatographic techniques (e.g., HPLC with C18 columns) or recrystallization with solvent systems tailored to the compound’s polarity. Statistical design of experiments (DoE) can systematically explore parameter interactions (e.g., factorial designs for solvent ratios) .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze - and -NMR shifts for the dichlorophenyl, spirocyclic, and triazole-thiazole moieties.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination).
- XRD : Resolve stereochemical ambiguities in the spirocyclic system .
Cross-validate data with computational tools (e.g., DFT-predicted spectra) to address discrepancies .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Incubate at 40–60°C for 1–4 weeks, monitoring degradation via HPLC.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines).
- Humidity Sensitivity : Store at 75% relative humidity.
Use mass spectrometry to identify degradation products and optimize storage conditions (e.g., inert atmosphere, desiccants) .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?
- Methodological Answer : Address discrepancies through:
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes assays).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Orthogonal Assays : Validate target engagement with SPR (surface plasmon resonance) or thermal shift assays .
Compare results with structural analogs (e.g., triazole-thiazole derivatives with known bioactivity) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Integrate multi-scale modeling:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger.
- Molecular Dynamics (MD) : Simulate binding stability (100+ ns trajectories) with AMBER or GROMACS.
- QSAR Models : Train on analogs with reported bioactivity (e.g., thiazolo-triazole derivatives with anticancer data) .
Validate predictions with experimental binding assays (e.g., ITC for thermodynamic parameters) .
Q. How can researchers address regioselectivity challenges in synthesizing the spirocyclic core?
- Methodological Answer : Investigate regiochemical outcomes via:
- DFT Calculations : Map energy barriers for competing pathways (e.g., spiro vs. linear intermediates).
- Isotopic Labeling : Track reaction intermediates using -labeled precursors.
- XRD : Resolve regioisomeric products crystallographically .
Optimize catalysts (e.g., Lewis acids) to favor spirocyclic formation .
Q. What statistical methods are effective for scaling synthesis from lab- to pilot-scale?
- Methodological Answer : Apply DoE principles:
- Response Surface Methodology (RSM) : Optimize parameters (e.g., stirring rate, reagent stoichiometry).
- Scale-Down Models : Simulate large-scale mixing dynamics using computational fluid dynamics (CFD).
Monitor critical quality attributes (CQAs) like particle size distribution (PSD) during crystallization .
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR vs. MS) be reconciled?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under controlled conditions (e.g., anhydrous solvents).
- Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals.
- High-Resolution MS : Confirm molecular formula accuracy (<5 ppm error).
Cross-reference with synthetic intermediates to identify impurities .
Advanced Mechanistic Studies
Q. What integrated multi-omics approaches elucidate the compound’s mechanism of action?
- Methodological Answer : Combine:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify target protein modulation.
- Metabolomics : LC-MS profiling of metabolic pathway disruptions.
Use bioinformatics tools (e.g., STRING for pathway enrichment) to triangulate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
